3,3'-Ddde
Description
The compound referred to as "3,3'-Ddde" in this analysis is a chemical entity evaluated for its safety in cosmetic formulations, as documented in reports by the Cosmetic Ingredient Review (CIR) . Data gaps exist for endpoints such as carcinogenicity and reproductive toxicity, necessitating read-across analyses from structurally similar compounds like tafluprost .
Properties
CAS No. |
114884-46-7 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-[(3R,4R)-4-(3-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-7-5-9-15(19)11-13)18(4-2)14-8-6-10-16(20)12-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
KUJAWCSIKNKXLL-ROUUACIJSA-N |
SMILES |
CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)[C@@H](CC)C2=CC(=CC=C2)O |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O |
Other CAS No. |
114884-46-7 |
Synonyms |
3,3'-DDDE 3,3'-dihydroxy-alpha,beta-diethyldiphenylethane |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,3’-dihydroxybenzaldehyde with ethylbenzene in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Ethyl Tafluprostamide
- Structural Similarity : Tafluprost (a prostaglandin analogue) serves as an analogue for DDDE in toxicological read-across due to shared functional groups (e.g., ester linkages) and metabolic pathways .
Chloro(3,3-dimethylbutyl)dimethylsilane
- Structural Features : A silicon-based compound with 3,3-dimethylbutyl and chloro groups, used as a crosslinker in silicone rubber .
- Physicochemical Comparison :
Property
DDDE
Chloro(3,3-dimethylbutyl)dimethylsilane
Molecular Weight
Undefined
208.83 g/mol
Solubility
Hydrophilic (aqueous)
Lipophilic (soluble in benzene, toluene)
Application
Cosmetic formulations
Surface modification, adhesives
DDDE’s hydrophilic nature contrasts with the lipophilic behavior of chloro(3,3-dimethylbutyl)dimethylsilane, reflecting divergent industrial uses .
3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde
- Functional Groups : A bithiophene derivative with aldehyde and methyl groups, used in organic electronics and drug synthesis .
- Reactivity and Stability :
Parameter
DDDE
3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde
Thermal Stability
Moderate (cosmetic use)
High (suitable for high-temperature synthesis)
Reactivity
Low (stable in formulations)
High (undergoes condensation reactions)
The aldehyde group in 3,3'-dimethylbithiophenyl enhances its reactivity compared to DDDE, which is formulated for stability in topical products .
Key Research Findings and Data Gaps
- Dermal Absorption: DDDE’s penetration rate (6.51 ± 2.16%) is lower than many lipophilic cosmetic additives (e.g., retinoids: 10–15%), reducing systemic exposure risks .
- Toxicokinetics : Read-across from tafluprost suggests moderate oral bioavailability, but DDDE-specific ADME (absorption, distribution, metabolism, excretion) studies are lacking .
- Safety Margins: No observed adverse effects in skin irritation or sensitization assays support its use at ≤0.024% concentrations .
Critical Analysis and Limitations
- Structural Ambiguity : The exact structure of DDDE remains unclear, complicating direct comparisons with well-defined analogues.
- Concentration Dependency : DDDE’s low dermal absorption is concentration-dependent; higher doses may alter penetration dynamics .
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